molecular formula C16H11N3 B12910760 2-Phenylimidazo[2,1-A]phthalazine CAS No. 53827-58-0

2-Phenylimidazo[2,1-A]phthalazine

Cat. No.: B12910760
CAS No.: 53827-58-0
M. Wt: 245.28 g/mol
InChI Key: GSTJANAIFXHLLK-UHFFFAOYSA-N
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Description

2-Phenylimidazo[2,1-A]phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds that have attracted significant attention due to their valuable biological and pharmacological activities. The structure of this compound consists of an imidazo ring fused to a phthalazine ring, with a phenyl group attached to the imidazo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[2,1-A]phthalazine can be achieved through various synthetic routes. One common method involves the condensation of phthalhydrazide with aromatic aldehydes in the presence of a catalyst. For example, the reaction of phthalhydrazide with benzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid can yield this compound .

Another method involves the use of a one-pot, three-component condensation reaction. This method utilizes aromatic aldehydes, dimedone, and phthalhydrazide in the presence of a solid-base catalyst such as amino-functionalized nanoporous silica (SBA-Pr-NH2) under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[2,1-A]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of phthalazinone derivatives.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of N-alkylated phthalazine derivatives.

Scientific Research Applications

2-Phenylimidazo[2,1-A]phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[2,1-A]phthalazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The compound binds to the active site of VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-Phenylimidazo[2,1-A]phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Properties

CAS No.

53827-58-0

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2-phenylimidazo[2,1-a]phthalazine

InChI

InChI=1S/C16H11N3/c1-2-6-12(7-3-1)15-11-19-16(18-15)14-9-5-4-8-13(14)10-17-19/h1-11H

InChI Key

GSTJANAIFXHLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)C4=CC=CC=C4C=N3

Origin of Product

United States

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